molecular formula C25H18I2N2O4 B11688086 (5E)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11688086
M. Wt: 664.2 g/mol
InChI Key: JRLBUXCPRRLTMX-YBFXNURJSA-N
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Description

(5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes benzyl, diiodophenyl, and diazinane trione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzyl and diiodophenyl intermediates, followed by their condensation with a diazinane trione derivative under controlled conditions. Common reagents used in these reactions include iodine, benzyl alcohol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

(5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of benzyl, diiodophenyl, and diazinane trione groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C25H18I2N2O4

Molecular Weight

664.2 g/mol

IUPAC Name

(5E)-5-[(3,5-diiodo-4-phenylmethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H18I2N2O4/c1-15-7-9-18(10-8-15)29-24(31)19(23(30)28-25(29)32)11-17-12-20(26)22(21(27)13-17)33-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,28,30,32)/b19-11+

InChI Key

JRLBUXCPRRLTMX-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)I)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)I)C(=O)NC2=O

Origin of Product

United States

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